REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:15]1([C:18](OCC)=[O:19])[CH2:17][CH2:16]1)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])O.[Na+].[OH-].[Na+]>CCOCC>[OH:14][CH:7]([C:15]1([CH2:18][OH:19])[CH2:17][CH2:16]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,7.8,9.10|
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
while stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated by decantation
|
Type
|
WASH
|
Details
|
the residue was washed twice with 30 ml of ether
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual solution (16.9 g) was purified by silica gel column chromatography (chloroform/methanol=20/1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC=CC=C1)C1(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.51 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |